3-[(Acetyloxy)methyl]-7-[(cyclohexylcarbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
3-[(ACETYLOXY)METHYL]-7-CYCLOHEXANEAMIDO-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of cephalosporin antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and industrial applications.
Properties
Molecular Formula |
C17H22N2O6S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-(cyclohexanecarbonylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H22N2O6S/c1-9(20)25-7-11-8-26-16-12(15(22)19(16)13(11)17(23)24)18-14(21)10-5-3-2-4-6-10/h10,12,16H,2-8H2,1H3,(H,18,21)(H,23,24) |
InChI Key |
JRMINOVSGFETCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3CCCCC3)SC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ACETYLOXY)METHYL]-7-CYCLOHEXANEAMIDO-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps. One of the common synthetic routes starts with 7-aminocephalosporanic acid (7-ACA). The process includes the following steps :
Acylation: The amino group of 7-ACA is acylated using phenylacetyl chloride in the presence of sodium carbonate in acetone/water to form an amide.
Esterification: The carboxylic acid group is esterified using diphenyldiazomethane to protect it during subsequent reactions.
Methoxylation: Introduction of a methoxy group at the 7α position using methyllithium and tert-butyl hypochlorite in tetrahydrofuran.
Cyclization: Formation of the bicyclic structure through intramolecular cyclization.
Deprotection: Removal of the protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-[(ACETYLOXY)METHYL]-7-CYCLOHEXANEAMIDO-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(ACETYLOXY)METHYL]-7-CYCLOHEXANEAMIDO-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of other cephalosporin antibiotics.
Biology: Studied for its antibacterial properties and mechanisms of resistance.
Medicine: Used in the development of new antibiotics to combat resistant bacterial strains.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
- Cefbuperazone
- Cefmetazole
- Cefoxitin
- Cefotetan
Uniqueness
Compared to other cephalosporins, 3-[(ACETYLOXY)METHYL]-7-CYCLOHEXANEAMIDO-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has a unique structure that provides enhanced stability against β-lactamase enzymes produced by resistant bacteria . This makes it particularly effective against a broader range of bacterial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
